Ethyl 1-[3-(1,2-oxazolidin-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-[3-(1,2-oxazolidin-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate is a complex organic compound that features a piperidine ring, an oxazolidinone moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[3-(1,2-oxazolidin-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the oxazolidinone ring, which can be synthesized through the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds . The piperidine ring can be introduced through a series of cyclization reactions involving appropriate precursors . The final esterification step involves the reaction of the carboxylic acid derivative with ethanol under acidic conditions to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(1,2-oxazolidin-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 1-[3-(1,2-oxazolidin-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-[3-(1,2-oxazolidin-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidinone moiety is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . This prevents the formation of the initiation complex, thereby inhibiting bacterial growth. The piperidine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced resistance potential.
Contezolid: A newer oxazolidinone with improved pharmacokinetic properties.
Uniqueness
Ethyl 1-[3-(1,2-oxazolidin-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate is unique due to its combination of structural features, including the piperidine ring and the ester functional group. This combination may confer distinct biological activities and pharmacokinetic properties compared to other oxazolidinone derivatives.
Properties
IUPAC Name |
ethyl 1-[3-(1,2-oxazolidin-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-2-27-21(26)22(13-10-19-8-4-3-5-9-19)12-6-14-23(18-22)20(25)11-16-24-15-7-17-28-24/h3-5,8-9H,2,6-7,10-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXAZKGXOMQKIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)CCN2CCCO2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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